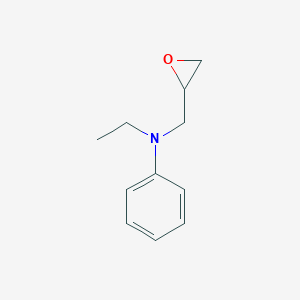
n-ethyl-n-(oxiran-2-ylmethyl)aniline
Description
N-Ethyl-N-(oxiran-2-ylmethyl)aniline is a tertiary amine derivative featuring an ethyl group and an epoxy-functional oxiran-2-ylmethyl substituent attached to the nitrogen atom of an aniline backbone. For example, compounds like 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH) are widely used in epoxy resin formulations due to their high reactivity and ability to form crosslinked networks .
Properties
CAS No. |
19614-67-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
VRCFZKKIBKCDQH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
Other CAS No. |
19614-67-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Epoxypropyl)-N-ethylaniline typically involves the reaction of aniline derivatives with epichlorohydrin under basic conditions. The process can be summarized as follows:
Reaction with Epichlorohydrin: Aniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step results in the formation of an intermediate, N-(2-hydroxy-3-chloropropyl)aniline.
Cyclization: The intermediate undergoes cyclization to form the epoxy group, yielding N-(2,3-Epoxypropyl)-N-ethylaniline.
Industrial Production Methods
Industrial production of N-(2,3-Epoxypropyl)-N-ethylaniline follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Epoxypropyl)-N-ethylaniline undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The epoxy group is highly reactive and can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Amino Alcohols: Ring-opening with amines results in the formation of amino alcohols.
Hydroxy Derivatives: Reaction with water or alcohols yields hydroxy derivatives.
Substituted Anilines: Electrophilic aromatic substitution leads to various substituted anilines.
Scientific Research Applications
N-(2,3-Epoxypropyl)-N-ethylaniline has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, including asymmetric synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Epoxypropyl)-N-ethylaniline primarily involves the reactivity of its epoxy group. The epoxy group is electrophilic and can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in organic synthesis and catalysis. The aniline moiety can also participate in aromatic substitution reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Epoxy-Functional Aniline Derivatives
Table 2: Substituent Effects on Corrosion Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


